

An In-depth Technical Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole

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Compound of Interest

Compound Name:	4-Bromo-1-(phenylsulfonyl)pyrazole
Cat. No.:	B179746

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This guide provides a comprehensive technical overview of **4-Bromo-1-(phenylsulfonyl)pyrazole**, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific literature.

Core Identification and Properties

4-Bromo-1-(phenylsulfonyl)pyrazole is a substituted pyrazole derivative. The phenylsulfonyl group at the N1 position acts as a robust protecting group and modulates the electronic properties of the pyrazole ring, while the bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity.

CAS Number: 121358-73-4[\[1\]](#)[\[2\]](#)[\[3\]](#)

Below is the two-dimensional chemical structure of **4-Bromo-1-(phenylsulfonyl)pyrazole**.

Caption: 2D Structure of **4-Bromo-1-(phenylsulfonyl)pyrazole**.

A summary of key quantitative data for this compound is presented below for easy reference.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrN ₂ O ₂ S	[2]
Molecular Weight	287.13 g/mol	[2]
Appearance	Solid	[2]
Melting Point	90-92 °C	[2]
InChI Key	GAZKVPAPDXCGSA-UHFFFAOYSA-N	[2]
Monoisotopic Mass	285.94116 Da	[4]

Synthesis and Purification

The preparation of **4-Bromo-1-(phenylsulfonyl)pyrazole** typically involves a two-step process starting from the commercially available 4-Bromo-1H-pyrazole. The choice of a phenylsulfonyl protecting group is strategic; it is stable under a wide range of reaction conditions, yet can be removed if necessary, making it ideal for multi-step synthetic campaigns.

The direct sulfonation of 4-Bromo-1H-pyrazole at the N1 position is a robust and high-yielding transformation. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The use of a base is critical to deprotonate the pyrazole, enhancing its nucleophilicity and neutralizing the HCl byproduct generated during the reaction. Dichloromethane (DCM) or a similar aprotic solvent is chosen to facilitate the reaction without participating in it.

Reaction: 4-Bromo-1H-pyrazole + Benzenesulfonyl chloride → **4-Bromo-1-(phenylsulfonyl)pyrazole**

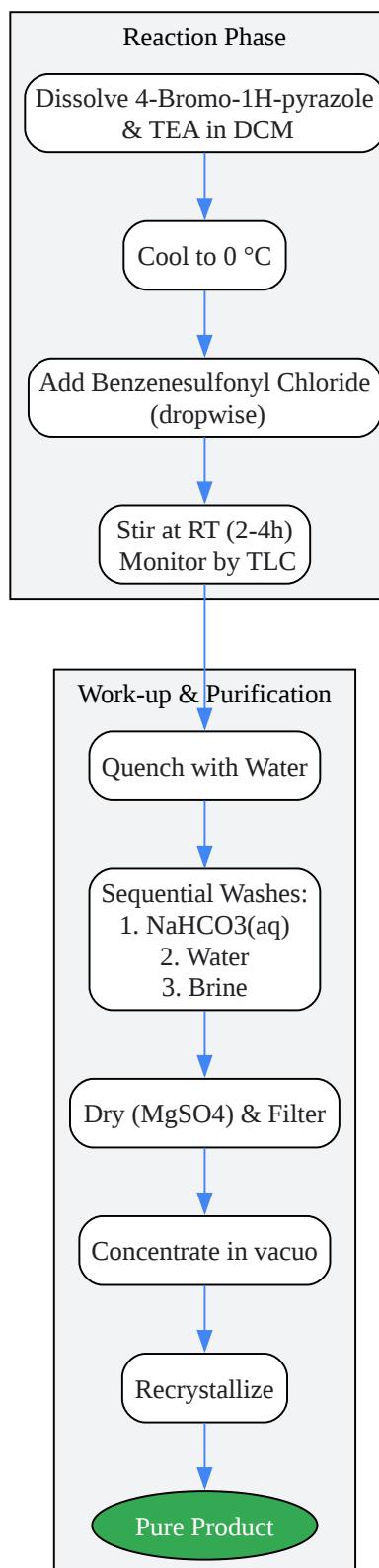
Materials:

- 4-Bromo-1H-pyrazole (1.0 eq)
- Benzenesulfonyl chloride (1.1 eq)
- Triethylamine (TEA) or Pyridine (1.5 eq)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a solution of 4-Bromo-1H-pyrazole in anhydrous DCM, add triethylamine. Cool the mixture to 0 °C in an ice bath.
- Reagent Addition: Add benzenesulfonyl chloride dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Self-Validation: The bicarbonate wash removes excess acid, and the brine wash removes residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **4-Bromo-1-(phenylsulfonyl)pyrazole**.

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Caption: Step-by-step synthesis and purification workflow.

Spectroscopic Characterization

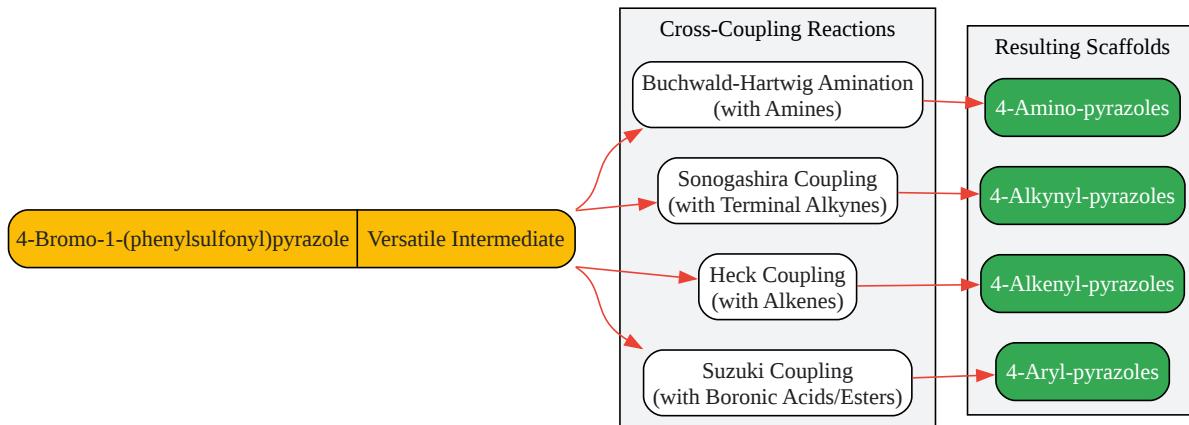
Structural confirmation of the synthesized compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of **4-Bromo-1-(phenylsulfonyl)pyrazole**. While specific spectra are proprietary, the expected data are summarized below based on published information for analogous structures.[\[5\]](#)[\[6\]](#)

Technique	Expected Observations
¹ H NMR	Signals corresponding to the phenyl protons (multiplets, ~7.5-8.0 ppm) and the two distinct pyrazole ring protons (singlets). The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group.
¹³ C NMR	Resonances for the phenyl carbons and the three pyrazole ring carbons. The carbon atom bearing the bromine (C4) will appear at a characteristic upfield shift compared to the other ring carbons.
Mass Spec (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ due to the presence of the bromine atom (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio).
IR Spectroscopy	Strong absorption bands characteristic of the sulfonyl group (S=O stretches) around 1350-1380 cm^{-1} and 1150-1180 cm^{-1} .

Reactivity and Applications in Drug Discovery

The utility of **4-Bromo-1-(phenylsulfonyl)pyrazole** in drug discovery stems from the reactivity of its C4-bromo substituent. This position is activated for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[\[5\]](#)

The bromine atom serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic and medicinal chemistry.



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Caption: Key cross-coupling reactions using the title compound.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9][10] The ability to readily functionalize the 4-position of the pyrazole ring using intermediates like **4-Bromo-1-(phenylsulfonyl)pyrazole** allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This process is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling **4-Bromo-1-(phenylsulfonyl)pyrazole**.

- Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure, Respiratory system).[2]

- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Avoid breathing dust, fumes, or vapors.[\[2\]](#)
 - Use only in a well-ventilated area.
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid.[\[2\]](#)

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

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